molecular formula C10H9F4NO B15238529 (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine

(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine

Cat. No.: B15238529
M. Wt: 235.18 g/mol
InChI Key: WYXQYSANERJSSJ-QMMMGPOBSA-N
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Description

(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity.

Preparation Methods

Chemical Reactions Analysis

(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted chroman derivatives .

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound interacts with neurotransmitter receptors, which can modulate neuronal activity and potentially treat neurological disorders .

Comparison with Similar Compounds

(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine can be compared with other chroman derivatives such as flavanones, isoflavones, and spirochromanones. While all these compounds share a common chroman backbone, the presence of fluorine and trifluoromethyl groups in this compound makes it unique. These groups enhance its chemical stability and biological activity, making it a more potent compound in various applications .

Similar compounds include:

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

(4S)-6-fluoro-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1

InChI Key

WYXQYSANERJSSJ-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2C(F)(F)F)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F

Origin of Product

United States

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